molecular formula C19H19F3N4O3S B2868529 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034499-61-9

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2868529
CAS No.: 2034499-61-9
M. Wt: 440.44
InChI Key: SPVLLTWDLGVFPN-UHFFFAOYSA-N
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Description

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a 3-cyanopyridin-2-yl group at the 1-position and a methyl-linked 4-(trifluoromethoxy)benzenesulfonamide moiety at the 4-position. This structure combines a heterocyclic pyridine ring, a piperidine scaffold, and a sulfonamide group with a strong electron-withdrawing trifluoromethoxy substituent. Such structural elements are commonly associated with enhanced metabolic stability and binding affinity in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides act as inhibitors .

The compound’s design likely aims to optimize interactions with hydrophobic pockets (via the trifluoromethoxy group) and hydrogen-bonding networks (via the sulfonamide and cyano groups). Its synthesis would involve sequential functionalization of the piperidine ring, starting with the introduction of the pyridine moiety, followed by sulfonylation using 4-(trifluoromethoxy)benzenesulfonyl chloride—a methodology analogous to procedures described in and .

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c20-19(21,22)29-16-3-5-17(6-4-16)30(27,28)25-13-14-7-10-26(11-8-14)18-15(12-23)2-1-9-24-18/h1-6,9,14,25H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVLLTWDLGVFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has attracted attention in various fields of research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of a piperidine ring, introduction of the cyanopyridine moiety, and coupling with the benzenesulfonamide group. The molecular formula is C23H26N4O3SC_{23}H_{26}N_{4}O_{3}S with a molecular weight of 426.54 g/mol.

Key Synthetic Steps:

  • Formation of the Piperidine Ring: Cyclization reactions starting from suitable precursors.
  • Introduction of the Cyanopyridine Group: Achieved via nucleophilic substitution reactions.
  • Coupling with Benzenesulfonamide: Involves amide bond formation to complete the structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. It has been shown to modulate activities related to:

  • Cell Proliferation: Inhibiting cancer cell growth through apoptosis pathways.
  • Enzyme Inhibition: Targeting matrix metalloproteinases (MMPs), which are implicated in tumor metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown an IC50 value of approximately 0.126 µM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent anti-proliferative activity while exhibiting a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting selectivity towards cancer cells .

Data Table: Biological Activity Overview

Cell Line IC50 (µM) Selectivity
MDA-MB-231 (TNBC)0.126High
MCF10A (Non-Cancer)2.4Low
HCC8276.26Moderate

Case Studies

  • Antitumor Activity in Mouse Models:
    A pharmacodynamic study involving BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with this compound significantly inhibited lung metastasis compared to control groups . The study highlighted its potential as a therapeutic agent in managing metastatic breast cancer.
  • Off-target Effects:
    The compound also exhibited significant inhibition of MMP-2 and MMP-9, which are critical in cancer progression and metastasis . This off-target activity suggests broader therapeutic implications beyond direct antitumor effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs can be grouped based on three key regions:

Piperidine/Piperazine Core: describes sulfonamides with benzhydryl or bis(4-fluorophenyl)methyl substituents on piperazine rings. These bulky groups enhance lipophilicity but may reduce solubility compared to the target compound’s 3-cyanopyridine substituent . compounds feature piperidin-4-yl groups linked via ethyl chains to biphenyl-2-yloxy substituents.

Sulfonamide Substituents :

  • The trifluoromethoxy group in the target compound contrasts with ’s 4-(trifluoromethyl)benzenesulfonamide and ’s halogenated (fluoro, chloro) or heterocyclic (thiophene) sulfonamides. The trifluoromethoxy group’s electron-withdrawing nature may enhance metabolic stability compared to halogenated analogs .
  • includes sulfonamides with thiazolyl or pyrimidinyl groups, which introduce additional hydrogen-bonding sites but may complicate synthesis .

Heterocyclic Modifications: The 3-cyanopyridine group in the target compound differs from ’s pyrazolo[3,4-d]pyrimidine and chromen-4-one systems, which are larger and more rigid. Such differences may influence pharmacokinetic properties like oral bioavailability .

Physicochemical Properties

Property Target Compound Analogs Analogs
Molecular Weight ~470 g/mol (estimated) 500–600 g/mol 450–550 g/mol
Melting Point Not reported 132–230°C Oils (low crystallinity)
Key Functional Groups Trifluoromethoxy, cyano Benzhydryl, fluoro Biphenyl-oxy, halogen

The target compound’s trifluoromethoxy and cyano groups may lower its melting point compared to ’s crystalline benzhydryl derivatives but improve solubility relative to ’s oily analogs .

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